An In-depth Technical Guide to 2-Oxaspiro[3.4]octan-6-one: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of novel three-di...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel three-dimensional (3D) molecular architectures is paramount to accessing new chemical space and developing next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention as "privileged building blocks."[1] Their inherent rigidity and 3D nature offer a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties such as solubility and metabolic stability, while also providing a unique vector for substituent placement.[1][2] This guide focuses on the properties and potential of 2-Oxaspiro[3.4]octan-6-one (CAS 1557247-11-6), a promising yet underexplored member of this chemical class.
Physicochemical and Structural Properties
2-Oxaspiro[3.4]octan-6-one is a spirocyclic compound featuring a strained oxetane ring fused to a cyclopentanone ring. This unique combination of functionalities suggests a versatile role as a chemical intermediate.
The high Fsp³ character is indicative of its three-dimensional nature, a desirable trait in modern medicinal chemistry for moving beyond "flatland" and improving clinical success rates.[2]
Proposed Synthesis Pathway
Formation of an Enol Acetate: Reaction of a suitable cyclopentanone precursor with acetic anhydride.
Paterno-Büchi Reaction: A [2+2] photocycloaddition between the enol acetate and a carbonyl compound to form the oxetane ring.
Oxidation: Conversion of the resulting alcohol to the target ketone.
Technical Monograph: 2-Oxaspiro[3.4]octan-6-one as a Pharmacophore Scaffold
The following technical guide details the structural characterization, synthetic methodology, and medicinal chemistry applications of 2-Oxaspiro[3.4]octan-6-one . Executive Summary 2-Oxaspiro[3.4]octan-6-one (CAS: 155724...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthetic methodology, and medicinal chemistry applications of 2-Oxaspiro[3.4]octan-6-one .
Executive Summary
2-Oxaspiro[3.4]octan-6-one (CAS: 1557247-11-6) is a bicyclic spiro-heterocycle featuring a strained four-membered oxetane ring fused at a single carbon atom to a five-membered cyclopentanone ring. In modern drug discovery, this scaffold serves as a critical bioisostere for gem-dimethyl or cyclic alkyl groups, offering reduced lipophilicity (LogP ~0.2) and improved metabolic stability due to the oxetane moiety. The ketone functionality at position 6 acts as a versatile chemical handle, enabling the synthesis of complex amines and tertiary alcohols via reductive amination or nucleophilic addition.
The molecule consists of a spiro[3.4]carbon skeleton where the 4-membered ring contains an oxygen atom at position 2 (oxetane) and the 5-membered ring contains a ketone at position 6.
The synthesis of 2-oxaspiro[3.4]octan-6-one typically requires constructing the spiro-oxetane core followed by functionalizing the five-membered ring. A robust, scalable route involves the cyclization of a 1,1-bis(hydroxymethyl) precursor .
Primary Synthetic Route: The Malonate-Diol Strategy
This pathway utilizes readily available acyclic starting materials to generate the spiro-alkene intermediate, which is subsequently oxidized to the target ketone.
Mechanism: Cyclization of the 1,3-diol via a carbonate intermediate (followed by decarboxylation) or intramolecular nucleophilic displacement of a monotosylate.
Product: 2-Oxaspiro[3.4]oct-6-ene.
Step 4: Hydroboration-Oxidation (Alkene to Alcohol)
Mechanism: Anti-Markovnikov syn-addition of borane across the alkene, followed by oxidative cleavage of the C-B bond.
Product: 2-Oxaspiro[3.4]octan-6-ol.
Step 5: Oxidation to Ketone
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO, Oxalyl chloride).
Mechanism: Oxidation of the secondary alcohol to the ketone.
Product:2-Oxaspiro[3.4]octan-6-one .
Synthetic Workflow Diagram (Graphviz)
Medicinal Chemistry Applications
Bioisosterism & Physicochemical Properties
The 2-oxaspiro[3.4]octan-6-one scaffold is a powerful tool for modulating the properties of lead compounds:
Lipophilicity Modulation: The oxetane ring significantly lowers LogP compared to a gem-dimethyl group or a cyclobutane analog, improving aqueous solubility.
Metabolic Stability: The oxetane oxygen reduces the electron density of the adjacent methylene groups, protecting them from oxidative metabolism (P450).
Conformational Restriction: The spiro center locks the orientation of substituents on the 5-membered ring relative to the 4-membered ring, providing a defined vector for target engagement.
Derivatization Strategies
The C6-ketone serves as a "diversity handle":
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 2-oxaspiro[3.4]octan-6-amines , common in GPCR and kinase inhibitors.
Grignard/Lithium Addition: Addition of aryl/alkyl nucleophiles yields tertiary alcohols.
Strecker Reaction: Formation of alpha-amino nitriles.
References
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5][1][6][7] Angewandte Chemie International Edition, 49(48), 8984-8987. Link
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the gem-Dimethyl Group." Organic Letters, 12(9), 1944–1947. Link
BenchChem. (2025).[6][8][9][10] "Application Notes and Protocols for the Scale-up Synthesis of 6-Oxaspiro[3.4]octan-2-one Derivatives." BenchChem Technical Library. Link
BLDpharm. (2025).[1] "Product Datasheet: 2-Oxaspiro[3.4]octan-6-one (CAS 1557247-11-6)." Link
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
2-oxa-spirocyclic ketone building blocks for drug discovery
Title: 2-Oxa-Spirocyclic Ketones: The "Escape from Flatland" Building Blocks for Next-Gen Drug Discovery Executive Summary In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Title: 2-Oxa-Spirocyclic Ketones: The "Escape from Flatland" Building Blocks for Next-Gen Drug Discovery
Executive Summary
In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemists away from planar, aromatic-heavy scaffolds toward
-rich, three-dimensional architectures. Among these, 2-oxa-spirocyclic ketones (most notably 2-oxaspiro[3.3]heptan-6-one ) have emerged as high-value building blocks.[1] These scaffolds offer a unique combination of conformational rigidity, metabolic stability, and bioisosteric utility—serving as superior surrogates for morpholine, gem-dimethyl groups, and cyclohexanones. This guide details the structural rationale, synthetic pathways, and application of these motifs in lead optimization.
Part 1: The Structural Rationale[2][3][4]
The incorporation of 2-oxa-spirocyclic ketones addresses three critical failures in traditional lead optimization: solubility attrition, metabolic liability, and vector misalignment.
The
Advantage & Solubility
Unlike planar aromatic rings which rely on
stacking (often leading to poor solubility and aggregation), spirocyclic ketones possess high fraction of carbons (). The orthogonal orientation of the two rings disrupts crystal packing energy, significantly enhancing aqueous solubility.
Case in Point: Replacing a cyclohexanone with a 2-oxaspiro[3.3]heptan-6-one core can increase solubility by >10-fold due to the lowered lipophilicity (LogP) and the hydrogen-bond accepting capability of the oxetane oxygen.
Bioisosterism: The Morpholine Surrogate
The 2-oxaspiro[3.3]heptane system is a topological mimic of morpholine but with distinct advantages:
Basicity Modulation: When an amine is attached (via reductive amination of the ketone), the inductive effect of the distal oxetane oxygen lowers the
of the resulting amine, often improving membrane permeability compared to the parent morpholine.
Metabolic Blocking: The quaternary spiro-carbon eliminates the metabolically labile
-protons found in morpholines and piperidines, shutting down oxidative metabolism at that position.
Vector Alignment
Traditional ring systems (piperazine, benzene) present substituents at
(para) or (meta/ortho). Spirocyclic systems offer unique "kinked" exit vectors, allowing substituents to access binding pockets that are geometrically unreachable by flat scaffolds.
Part 2: Synthetic Methodologies
The synthesis of strained spirocyclic ketones requires overcoming the inherent ring strain (~26 kcal/mol for oxetane). Two primary strategies are employed: Intermolecular Cyclization and Ring Expansion .
Strategy A: The Ring Expansion Route (Preferred)
This method, popularized by groups like Carreira and commercialized by SpiroChem, builds the spiro-fusion sequentially. It is preferred for its scalability and safety compared to handling bis-alkylating agents.
Mechanism:
Olefination: A cyclobutanone derivative is converted to an exocyclic alkene.
Epoxidation: The alkene is oxidized to a spiro-epoxide.
Expansion: A sulfur ylide (Corey-Chaikovsky reagent) attacks the epoxide, inserting a methylene group to form the oxetane ring.
Strategy B: Double Alkylation (Classic)
Involves the reaction of a pentaerythritol derivative (e.g., tribromopentaerythritol) with a masked ketone equivalent. While direct, this route often suffers from lower yields and difficult purifications of the highly polar intermediates.
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis of 2-oxaspiro[3.3]heptan-6-one via the ring-expansion strategy, avoiding hazardous bis-alkylation.[2][3][4][5][6]
Part 3: Physicochemical Profiling
The following table contrasts the 2-oxaspiro[3.3]heptan-6-one scaffold against traditional bioisosteres.
Property
Cyclohexanone
4-Tetrahydropyranone
2-Oxaspiro[3.3]heptan-6-one
Impact on Drug Design
Hybridization
(Flexible)
(Flexible)
(Rigid)
Rigid core reduces entropic penalty upon binding.
LogP (Lipophilicity)
High (Baseline)
Moderate (-0.5 vs CH)
Low (-1.2 vs CH)
Improves solubility and lowers metabolic clearance risk.
Metabolic Stability
Low (P450 liable)
Moderate (-oxidation)
High
Quaternary center blocks -oxidation; oxetane is robust.
Dipole Moment
~2.9 D
~1.7 D
~2.5 D
High dipole aids in specific electrostatic interactions.
Vector Geometry
Linear/Planar
Linear/Planar
Kinked ( twist)
Accesses novel IP space and binding pockets.
Part 4: Experimental Protocol
Protocol: Synthesis of 2-Oxaspiro[3.3]heptan-6-one
Target Scale: 10 mmol | Safety: All reactions in fume hood.
1. Materials:
3-(Bn-oxy)cyclobutanone (1.0 eq)
Methyltriphenylphosphonium bromide (
, 1.2 eq)
Potassium tert-butoxide (KOtBu, 1.2 eq)
m-Chloroperbenzoic acid (mCPBA, 1.5 eq)
Trimethylsulfoxonium iodide (TMSOI, 1.5 eq)
Sodium hydride (NaH, 60% disp., 1.5 eq)
Dess-Martin Periodinane (DMP, 1.2 eq)
2. Methodology:
Step A: Wittig Olefination
Suspend
in anhydrous THF (0.5 M) at 0°C. Add KOtBu portion-wise. Stir 30 min (yellow ylide forms).
Add 3-(Bn-oxy)cyclobutanone dropwise. Warm to RT and stir 4h.
Quench (sat.
), extract (EtOAc), dry (), and concentrate. Purify alkene via silica flash chromatography.
Step B: Epoxidation
Dissolve alkene in DCM (0.2 M). Add mCPBA at 0°C. Stir overnight at RT.
Quench with sat.
then . Extract (DCM) to yield the spiro-epoxide intermediate.
Step C: Ring Expansion (The Critical Step)
Preparation of Ylide: Wash NaH with hexanes. Suspend in DMSO (0.5 M). Add TMSOI portion-wise at RT. Stir 1h until gas evolution ceases (clear solution).
Add spiro-epoxide (dissolved in minimal DMSO) dropwise. Heat to 50°C for 3h.
Cool, pour into ice water, extract exhaustively with
(1 atm), Pd/C (10% wt), MeOH, 4h. Filter to get the alcohol.
Oxidation: Dissolve alcohol in DCM. Add DMP at 0°C. Stir 2h.
Workup: Quench with
. Isolate 2-oxaspiro[3.3]heptan-6-one as a colorless oil/low-melting solid.
Part 5: Application in Lead Optimization (Decision Tree)
When should you deploy a 2-oxa-spirocyclic ketone? Use the following logic flow to guide your scaffold selection.
Figure 2: Strategic decision tree for implementing spirocyclic scaffolds in medicinal chemistry campaigns.
References
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
Barnes-Seeman, D. (2016). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link
SpiroChem AG. (2024). Spirocyclic Building Blocks: 2-Oxaspiro[3.3]heptane Derivatives. Link
reducing 2-oxaspiro[3.4]octan-6-one to 2-oxaspiro[3.4]octan-6-ol
Application Note: Chemoselective Reduction of 2-Oxaspiro[3.4]octan-6-one Abstract & Strategic Overview The 2-oxaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in modern drug discovery.[1][2][3] It of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of 2-Oxaspiro[3.4]octan-6-one
Abstract & Strategic Overview
The 2-oxaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in modern drug discovery.[1][2][3] It offers a unique combination of conformational restriction (due to the spiro junction) and reduced lipophilicity (via the oxetane oxygen), serving as a superior bioisostere for gem-dimethyl or cyclohexyl groups.[2]
This Application Note details the reduction of 2-oxaspiro[3.4]octan-6-one to its corresponding alcohol, 2-oxaspiro[3.4]octan-6-ol .[1][2][3] While ketone reduction is a standard transformation, this specific substrate presents a critical chemoselectivity challenge: the acid-sensitivity of the oxetane ring.
Key Technical Challenges:
Oxetane Stability: The strained ether (oxetane) is susceptible to ring-opening under acidic conditions or in the presence of strong Lewis acids.[1][2] Standard acidic workups (e.g., 1M HCl) must be avoided.[1][2][3]
Stereochemistry: The reduction generates two diastereomers (cis and trans relative to the oxetane oxygen).[2] Due to the inherent
symmetry of the substrate, both product isomers are achiral (meso-like), simplifying chiral analysis but requiring rigorous chromatographic separation if a single diastereomer is required.[2]
Reaction Scheme & Mechanism
The protocol utilizes Sodium Borohydride (NaBH₄) in methanol.[2][4] This reagent is chosen for its mildness compared to Lithium Aluminum Hydride (LiAlH₄), preserving the strained oxetane ring while effectively reducing the ketone.[2]
Mechanism:
Nucleophilic Attack: The borohydride anion delivers a hydride (
) to the electrophilic carbonyl carbon (C6).[1][2][3]
Alkoxide Formation: This generates a tetrahedral borate intermediate.[1][2][3]
Protonation (Workup): Careful hydrolysis releases the alcohol.[1][2][3]
Figure 1: Reaction workflow for the mild reduction of spirocyclic ketones.
Experimental Protocol
Safety Precaution: Oxetanes are potentially toxic and reactive alkylating agents.[1][2][3] Handle all spiro-oxetane derivatives in a fume hood. NaBH₄ evolves hydrogen gas; ensure adequate venting.[1][2][3]
Materials:
Reagent
MW ( g/mol )
Equiv.
Role
2-Oxaspiro[3.4]octan-6-one
126.15
1.0
Substrate
Sodium Borohydride (NaBH₄)
37.83
1.2
Reducing Agent
Methanol (anhydrous)
32.04
10 vol
Solvent
Saturated NH₄Cl (aq)
N/A
Excess
Quenching Agent
Step-by-Step Procedure:
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for reproducibility).[1][2][3]
Dissolution: Charge the RBF with 2-oxaspiro[3.4]octan-6-one (1.0 g, 7.93 mmol). Add anhydrous Methanol (10 mL). Stir until fully dissolved.
Cooling: Place the flask in an ice-water bath (0 °C). Allow to equilibrate for 10 minutes.
Expert Insight: Addition is exothermic with gas evolution (
).[1][2][3] Add slowly to prevent solvent boil-over and minimize side reactions.[1][3]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1–2 hours.
Monitoring: Check reaction progress by TLC (Eluent: 50% EtOAc/Hexane).[1][2][3] The ketone (
) should disappear, and a more polar alcohol spot () should appear.[2] Staining with KMnO₄ or Anisaldehyde is required as the chromophore is weak.[1][3]
Quenching (CRITICAL):
Cool the mixture back to 0 °C.
Do NOT use HCl. Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) (5 mL) dropwise. This buffers the solution to pH ~7–8, decomposing excess borohydride without opening the oxetane ring.[2][3]
Dilute the aqueous residue with water (10 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).[1][2]
Note: The product is polar.[1][3] Multiple extractions are necessary.
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.
Purification: The crude material is often pure enough for the next step.[1][3] If necessary, purify via flash column chromatography (Silica gel, 0-10% Methanol in DCM).[1][2][3]
Analytical Data & Stereochemical Analysis
Stereochemistry: The "Achiral Diastereomer" Phenomenon
The starting ketone possesses a plane of symmetry passing through the oxetane oxygen (O2), the spiro carbon (C4), and the carbonyl carbon (C6).[2]
The alcohol is water-soluble.[1][2][3] Saturate the aqueous layer with NaCl (brine) during extraction or use continuous extraction (DCM).[1][2]
Ring Opening
Acidic quench or silica acidity
Use Sat.[1][2][3] NH₄Cl or NaHCO₃ for quench.[1][2][3] Add 1% Triethylamine to chromatography solvent to neutralize silica.[1][2][3]
Incomplete Reaction
Wet solvent (NaBH₄ decomposition)
Use anhydrous MeOH.[1][2][3] Increase NaBH₄ to 1.5 equiv.
References
Wuitschik, G., et al. (2010).[1][2][3] "Oxetanes as promising physicochemical and metabolic modules in drug discovery."[1][2][3] Angewandte Chemie International Edition, 49(48), 8993-8995.[1][2][3] Link[1][2]
Burkhard, J. A., et al. (2010).[1][2][3] "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.[1][2][3] (Analogous spiro-system protocols). Link[1][2]
PubChem Compound Summary. "2-Oxaspiro[3.4]octan-6-ol."[1][2][3][5] National Center for Biotechnology Information.[1][2][3] Link[1][2]
BenchChem Application Note. "Protocols for the Scale-up Synthesis of Oxaspiro Derivatives." BenchChem.[1][2][6] Link[1][2]
Application Note: Grignard Reaction Conditions for 2-Oxaspiro[3.4]octan-6-one
[1] Abstract & Strategic Significance The 2-oxaspiro[3.4]octan-6-one scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines the metabolic stability and polarity modulation of an oxet...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
The 2-oxaspiro[3.4]octan-6-one scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines the metabolic stability and polarity modulation of an oxetane ring with the conformational restriction of a spirocyclic system.[2]
This application note details the protocol for performing Grignard additions to the C6-ketone of this scaffold. The primary challenge in this transformation is chemoselectivity : the researcher must promote nucleophilic attack at the carbonyl center while preventing the Lewis-acid-mediated ring opening of the strained oxetane ether.
Key Technical Constraints:
Oxetane Sensitivity: While oxetanes are stable to basic nucleophiles, the magnesium halide species (
) generated in situ function as Lewis acids, which can catalyze ring opening, particularly at elevated temperatures.[1]
Enolization: Cyclopentanones are prone to enolization with basic Grignard reagents, leading to recovered starting material rather than the desired tertiary alcohol.[1]
Stereocontrol: The spiro-center at C4 induces facial bias, typically yielding diastereomeric mixtures that require careful separation.[1]
Mechanistic Analysis & Reaction Design
Chemoselectivity (Ketone vs. Oxetane)
The reaction relies on the kinetic difference between the addition to the polarized carbonyl (
): Slower, requires activation by coordination and higher thermal energy.[1][2]
Design Rule: To maximize
, the reaction must be run at the lowest practical temperature and quenched immediately upon consumption of the starting ketone.
Preventing Enolization (The "CeCl3" Option)
For sterically demanding or highly basic Grignard reagents (e.g., t-ButylMgBr, IsopropylMgBr), the basicity may outcompete nucleophilicity, causing enolization of the ketone.[1]
Recommendation: If yields are low (<50%) due to recovered ketone, employ Imamoto conditions (addition of anhydrous
).[1] The organocerium reagent is more nucleophilic and less basic than the corresponding Grignard, suppressing enolization.[1]
Increase Equivalents: Use 2.0–3.0 equiv of Grignard. Warm Slightly: Carefully warm to -40 °C, monitoring closely.
References
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1][2]
Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).[1] Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.[2] Link[1][2]
Wuitschik, G., et al. (2006).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link[1][2]
Bull, J. A., et al. (2016).[1][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1][2]
Advanced Protocols for the Synthesis of Spirocyclic Amines from 2-Oxaspiro[3.4]octan-6-one
Introduction & Strategic Significance The incorporation of spirocyclic oxetanes into drug candidates has become a cornerstone strategy in modern medicinal chemistry, largely pioneered by the work of Carreira and colleagu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
The incorporation of spirocyclic oxetanes into drug candidates has become a cornerstone strategy in modern medicinal chemistry, largely pioneered by the work of Carreira and colleagues. The 2-oxaspiro[3.4]octane scaffold represents a specific topological class where a rigid, polar oxetane ring is spiro-fused to a cyclopentane core.
Why This Scaffold?
Bioisosterism: It serves as a physicochemical surrogate for gem-dimethyl groups and carbonyls, and more importantly, as a saturated bioisostere for morpholines and piperidines when functionalized with amines.
Fsp³ Character: Increasing the fraction of sp³-hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (lipophilicity-driven toxicity).
Metabolic Stability: The oxetane ring, despite its strain, is remarkably stable to oxidative metabolism (P450s) compared to flexible alkyl chains, often blocking metabolic soft spots.
This Application Note details the conversion of 2-oxaspiro[3.4]octan-6-one (the ketone intermediate) into high-value spirocyclic amines.
Retrosynthetic Analysis & Workflow
The functionalization of the C6 ketone offers two primary divergent pathways depending on the desired substitution pattern and stereochemistry.
Figure 1: Divergent synthetic pathways for amine installation.
Protocol A: Direct Reductive Amination
Target: Secondary and Tertiary Amines (Library Synthesis)
This protocol is optimized for parallel chemistry applications where a diverse set of amines (R-NH2 or R2NH) is coupled to the scaffold.
Mechanistic Insight
The reaction proceeds via an iminium ion intermediate.[1] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 because it is less basic and reacts slower with the ketone than with the protonated iminium ion, preventing the formation of the alcohol side-product (2-oxaspiro[3.4]octan-6-ol).
Materials
Substrate: 2-oxaspiro[3.4]octan-6-one (1.0 equiv)
Amine: Primary or Secondary amine (1.1 – 1.2 equiv)
When a specific enantiomer/diastereomer is required, the use of tert-butanesulfinamide (Ellman’s auxiliary) is the gold standard. This method allows for the separation of diastereomers after the reduction step.[1]
Mechanistic Insight
The condensation of the ketone with (R)- or (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The oxetane ring at position 2 exerts a steric influence on the cyclopentane ring. During reduction, the hydride attacks from the face opposite the bulky sulfinyl group and the spiro-oxetane framework, creating a new chiral center at C6.
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)
Reductant: NaBH4 (non-selective) or L-Selectride (bulky, high stereocontrol)
Solvent: THF (anhydrous)
Step-by-Step Methodology
Step 1: Sulfinyl Imine Formation
Dissolve 2-oxaspiro[3.4]octan-6-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).
Add Ti(OEt)4 (2.0 equiv) dropwise under Nitrogen.
Caution: Ti(OEt)4 is moisture sensitive.
Heat the mixture to 60–70°C for 16 hours.
Workup: Cool to RT. Pour into a mixture of brine and EtOAc while stirring vigorously. The Titanium salts will precipitate as a white slurry. Filter through a Celite pad.
Concentrate the filtrate to obtain the crude N-sulfinyl imine.
Step 2: Diastereoselective Reduction
Dissolve the crude imine in anhydrous THF (0.2 M). Cool to -78°C.
Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise.
Note: L-Selectride is bulky and enhances diastereoselectivity compared to NaBH4.
Stir at -78°C for 2 hours, then warm slowly to 0°C.
Quench with saturated NH4Cl solution.[2] Extract with EtOAc.[2]
Purification: Isolate the major diastereomer via silica gel chromatography. This is the critical step to establish optical purity.
Step 3: Cleavage of the Auxiliary
Dissolve the purified sulfinamide in MeOH.
Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.
Concentrate to dryness to afford the primary amine hydrochloride salt .
Decision Matrix & Stereochemical Considerations
The spiro-junction creates a unique 3D environment. The relationship between the amine at C6 and the oxetane oxygen at C2 defines the diastereomers (cis/trans).
Figure 2: Decision matrix for selecting the appropriate amination strategy.
Data Summary: Reducing Agent Selectivity
Reducing Agent
Conditions
Approx. Yield
Diastereoselectivity (dr)
Comment
NaBH(OAc)3
DCE, AcOH, RT
85-95%
Low (1:1 to 2:1)
Best for general screening.
NaBH4
MeOH, 0°C
80-90%
Low
Faster, but risk of ketone reduction.
L-Selectride
THF, -78°C
70-85%
High (>10:1)
Requires Ellman auxiliary for best results.
H2 / Pd/C
EtOH, 1 atm
>90%
Variable
Good for benzylamines; often cis-selective.
References
Carreira, E. M., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3][4][5][6] Journal of Medicinal Chemistry.[3] [3]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] The Journal of Organic Chemistry.
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[3]
Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspiro[3.3]heptanes. Organic Letters. (Note: Provides analogous spirocyclic handling techniques).
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[4]
Application Note: Chemoselective Oxidation of 2-Oxaspiro[3.4]octan-6-ol to 2-Oxaspiro[3.4]octan-6-one
Abstract The oxidation of 2-oxaspiro[3.4]octan-6-ol presents a specific chemoselectivity challenge common in fragment-based drug discovery (FBDD): converting a secondary alcohol to a ketone in the presence of a strained,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The oxidation of 2-oxaspiro[3.4]octan-6-ol presents a specific chemoselectivity challenge common in fragment-based drug discovery (FBDD): converting a secondary alcohol to a ketone in the presence of a strained, acid-sensitive oxetane ring. While the oxetane moiety serves as a robust metabolic surrogate for gem-dimethyl or carbonyl groups, its susceptibility to acid-catalyzed ring opening necessitates the avoidance of harsh oxidants like Jones reagent (CrO₃/H₂SO₄). This guide details three validated protocols—Dess-Martin Periodinane (DMP) , Ley-Griffith (TPAP/NMO) , and Swern Oxidation —prioritizing yield, functional group tolerance, and scalability.
Introduction & Strategic Analysis
The Substrate Challenge
The target molecule, 2-oxaspiro[3.4]octan-6-ol , features a spiro-junction between a cyclopentane ring and an oxetane ring.
Target Transformation: Oxidation of the C6-hydroxyl group (cyclopentane ring) to a ketone.
Critical Constraint: The oxetane ring (2-oxaspiro moiety). With a ring strain energy of ~106 kJ/mol, oxetanes are prone to acid-catalyzed ring opening and polymerization.
Implication: Oxidants generating strong Lewis or Brønsted acids in situ must be buffered or avoided.
Reagent Selection Matrix
The following decision matrix outlines the optimal reagent based on scale and laboratory constraints.
Figure 1: Decision tree for selecting the appropriate oxidation protocol based on scale and operational constraints.
Detailed Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) – The Gold Standard
Best for: Discovery chemistry, milligram to gram scale, highest chemoselectivity.
Mechanism: Hypervalent iodine(V) ligand exchange followed by reductive elimination.
Safety Note: DMP can be shock-sensitive; use commercial stabilized reagent or handle with care.
Reagents:
Substrate: 2-oxaspiro[3.4]octan-6-ol (1.0 equiv)
Oxidant: Dess-Martin Periodinane (1.2 equiv)
Buffer: Sodium Bicarbonate (
) (2.0 equiv) - Critical for oxetane protection
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under nitrogen, suspend
(2.0 equiv) and the alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Why
? DMP releases 2 equivalents of acetic acid during the reaction.[1] The bicarbonate neutralizes this in situ, preventing oxetane ring opening.
Addition: Cool the mixture to 0 °C. Add DMP (1.2 equiv) in one portion.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with PMA or
; UV may be weak).
Quench (The "Fieser" of DMP): Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous
(sodium thiosulfate) and saturated aqueous . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
Workup: Separate layers. Extract aqueous phase with DCM (
). Dry combined organics over , filter, and concentrate
Note: Keep bath temperature < 30 °C due to potential volatility of the spiro-ketone.
Protocol B: TPAP/NMO (Ley-Griffith) – The Catalytic Route
Best for: Scale-up (>10g), avoiding stoichiometric heavy metals or iodine waste.
Mechanism: Ruthenium(VII) catalytic cycle with NMO as the terminal oxidant.[2]
Activation: Flame-dry 4Å molecular sieves and cool under argon. Add DCM and the alcohol substrate.[3]
Why Sieves? Water inhibits the catalyst and promotes over-oxidation. Sieves are essential for catalyst turnover.
Co-oxidant: Add NMO (1.5 equiv) and stir for 5 minutes.
Catalysis: Add TPAP (5 mol%) in one portion. The solution should turn dark green/black.
Reaction: Stir at RT. Reaction is typically rapid (30 min – 2 h).
Filtration: Filter the reaction mixture through a short pad of silica gel and Celite (eluting with DCM or Et₂O) to remove ruthenium residues.
Concentration: Evaporate solvent to yield the crude ketone.
Protocol C: Swern Oxidation – The Low-Temp Alternative
Best for: Cost-sensitive scale-up where cryogenic cooling is available.
Risk: Requires strict temperature control to prevent Pummerer rearrangement side products.
Activation: Cool anhydrous DCM to -78 °C. Add oxalyl chloride. Dropwise add DMSO (dissolved in minimal DCM) over 10 mins. Stir for 15 mins. Gas evolution (
, ) will occur.
Substrate Addition: Add the alcohol (dissolved in DCM) dropwise to the activated DMSO mixture at -78 °C. Stir for 30–45 mins.
Base Addition: Add
dropwise. Crucial: The reaction must remain at -78 °C during addition.
Warming: Allow the reaction to warm to 0 °C over 30 minutes.
is present. In Swern, ensure incomplete quenching didn't leave . Switch to TPAP if acid sensitivity is extreme.
Issue: Incomplete Conversion (TPAP)
Cause: Wet solvent or inactive sieves.
Fix: Use freshly activated powdered sieves. Ensure solvent is distilled or from a fresh Sure/Seal™ bottle.
Mechanistic Visualization (DMP)
Understanding the DMP mechanism highlights why buffering is critical for the spiro-oxetane substrate.
Figure 2: DMP oxidation pathway showing the release of acetic acid and the necessity of buffering to protect the oxetane ring.
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1] Chem.1983 , 48, 4155–4156.[1] Link
Griffith, W. P.; Ley, S. V.; Whitcombe, G. P.; White, A. D. "Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new, mild oxidants for alcohols." J. Chem. Soc., Chem. Commun.1987 , 1625–1627. Link
Wuitschik, G.; Carreira, E. M.; et al. "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angew.[5][7] Chem. Int. Ed.2006 , 45, 7736–7739. Link
Context: Establishes the stability profile of oxetanes and their utility in medicinal chemistry.
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[5][7] Chem. Int. Ed.2010 , 49, 9052–9067. Link
Context: Comprehensive review on the synthesis and handling of spiro-oxetanes.
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 . Link
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Reference Data & Comparative Studies
Validation
Navigating the Labyrinth of Spirocyclic Scaffolds: A Comparative Guide to the Structural Elucidaion of 2-oxaspiro[3.4]octan-6-one
In the intricate world of drug discovery and development, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures. 2-oxaspiro[3.4]octan-6-one, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and development, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures. 2-oxaspiro[3.4]octan-6-one, a molecule marrying a strained oxetane ring with a cyclopentanone moiety, presents a unique analytical challenge. Its compact and sterically demanding structure necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-oxaspiro[3.4]octan-6-one and offers a comparative perspective with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
The Enigmatic Fragmentation: Predicting the EI-MS Behavior of 2-oxaspiro[3.4]octan-6-one
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of organic molecules. The high-energy electron beam induces fragmentation, creating a unique fingerprint of the molecule's structure. While no experimental spectrum for 2-oxaspiro[3.4]octan-6-one is readily available in the literature, a predictive analysis based on the established fragmentation patterns of its constituent rings—cyclopentanone and oxetane—provides a robust framework for its identification.
The molecular ion ([M]+•) of 2-oxaspiro[3.4]octan-6-one is expected at a mass-to-charge ratio (m/z) of 126. The fragmentation cascade is anticipated to be driven by the inherent ring strain of the oxetane and the presence of the carbonyl group in the cyclopentanone ring.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage adjacent to the Carbonyl Group: A hallmark of ketone fragmentation, the cleavage of the C-C bond adjacent to the carbonyl group is a highly probable event.[1][2] This can occur on either side of the carbonyl.
Pathway A1: Loss of a C2H4O molecule (ethylene oxide) from the oxetane ring side, leading to a fragment at m/z 82 .
Pathway A2: Loss of a C3H5 radical from the cyclopentanone ring, resulting in an acylium ion at m/z 85 .
Transannular Cleavage of the Oxetane Ring: The strained four-membered oxetane ring is susceptible to ring-opening reactions. A characteristic transannular cleavage is expected to yield significant fragments.[3]
Pathway B: Cleavage of the oxetane ring can lead to the formation of a radical cation of cyclopentenone at m/z 82 and a neutral formaldehyde molecule (CH2O).
Cyclopentanone Ring Fragmentation: The cyclopentanone ring itself can undergo characteristic fragmentation.
Pathway C: A well-documented fragmentation of cyclopentanone involves the loss of ethylene (C2H4) followed by the loss of carbon monoxide (CO), leading to a prominent fragment at m/z 55 .[1] In the context of the spirocyclic structure, this could lead to a fragment at m/z 98 after the initial loss of ethylene.
Retro-Diels-Alder (RDA)-type Reaction: Although not a classic RDA reaction, a concerted ring cleavage resembling this pathway could occur, leading to the expulsion of a neutral ketene (CH2=C=O) molecule from the cyclopentanone ring, resulting in a fragment at m/z 84 .
The following diagram illustrates these predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of 2-oxaspiro[3.4]octan-6-one under EI-MS.
A Comparative Analysis: Unveiling the Structure with Orthogonal Techniques
While MS provides invaluable information about the fragmentation of a molecule, its interpretation for novel structures can be complex. Therefore, orthogonal analytical techniques are essential for a comprehensive and unambiguous structural assignment.
Analytical Technique
Predicted Observations for 2-oxaspiro[3.4]octan-6-one
Rapid and non-destructive; provides information on functional groups.
Provides limited information on the overall molecular skeleton; spectra can be complex.
X-ray Crystallography
Provides the exact three-dimensional arrangement of atoms in a crystalline state.
Unambiguous determination of molecular structure and stereochemistry.
Requires a suitable single crystal, which can be challenging to obtain.
Experimental Protocols for Structural Characterization
A robust characterization of 2-oxaspiro[3.4]octan-6-one would involve a synergistic application of the following experimental workflows.
General Experimental Workflow
Caption: A typical workflow for the synthesis and structural elucidation of 2-oxaspiro[3.4]octan-6-one.
Detailed Methodologies:
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization source.
GC Conditions:
Injector Temperature: 250 °C
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-300.
Rationale: GC provides separation from any impurities, while MS provides the fragmentation pattern for structural identification. The 70 eV ionization energy is a standard condition that allows for comparison with library spectra, although a library entry for this specific compound is unlikely.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).
Experiments:
¹H NMR: To determine the proton chemical shifts and coupling constants.
¹³C NMR: To identify the number and types of carbon environments.
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for assigning the complex spin systems in the spirocyclic structure.
Rationale: NMR provides a detailed map of the molecular structure in solution, confirming the connectivity and stereochemistry, which is often ambiguous from MS data alone.
3. Infrared (IR) Spectroscopy:
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: As a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Rationale: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, particularly the carbonyl group of the cyclopentanone and the ether linkage of the oxetane. The position of the carbonyl stretch can also provide clues about ring strain.
Conclusion: A Synergistic Approach is Key
The structural elucidation of a novel and complex molecule like 2-oxaspiro[3.4]octan-6-one demands a synergistic and evidence-based approach. While the predicted EI-MS fragmentation pattern provides a powerful diagnostic tool, its true value is realized when integrated with data from orthogonal techniques like NMR and IR spectroscopy. This comprehensive analytical workflow ensures the highest level of scientific integrity and provides the unambiguous structural confirmation required by researchers, scientists, and drug development professionals. The detailed protocols and comparative data presented in this guide serve as a robust framework for navigating the analytical challenges posed by such intricate spirocyclic systems.
References
Dolejš, L., & Hanuš, V. (1967). Mass spectrometry of spiro-compounds—I: Spiro-hydrocarbons.
Armatas, N. G., & Zard, S. Z. (2005). A new radical-based approach to the synthesis of oxetanes.
Kutney, J. P., & Vlattas, I. (1965). The mass spectrometry of pentacyclic triterpenes—I: The lupane series. Tetrahedron, 21(12), 3591-3600.
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Field, L. D., Li, H. L., & Magill, A. M. (2013).
Smith, E., & Dent, G. (2019). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
Stout, G. H., & Jensen, L. H. (2011). X-ray structure determination: a practical guide. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]
A Comparative Guide to the Biological Activity of 2-Oxaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and potent biological acti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and potent biological activities is perpetual. Among these, spirocyclic systems have garnered significant attention for their inherent structural rigidity and ability to present substituents in well-defined spatial orientations. This guide provides an in-depth technical comparison of the biological activities of 2-oxaspiro[3.4]octane derivatives, offering insights into their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.
The 2-Oxaspiro[3.4]octane Scaffold: A Privileged Motif in Drug Discovery
The 2-oxaspiro[3.4]octane core, characterized by a fused oxetane and cyclopentane ring sharing a single carbon atom, represents an emerging and privileged structure in drug discovery. Its unique three-dimensional nature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of effective therapeutic agents. This structural motif serves as a versatile platform for the synthesis of diverse derivatives with a wide spectrum of biological activities.
Anticancer Activity: A Comparative Analysis
Derivatives of the spiro[3.4]octane framework have demonstrated promising anticancer activities across various cancer cell lines. While specific data on 2-oxaspiro[3.4]octane derivatives is emerging, extensive research on related spirocyclic compounds, particularly spirooxindoles, provides a strong rationale for their investigation as potent anticancer agents.
A key mechanism of action for many anticancer spiro compounds is the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[1] Disruption of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[1]
While direct comparative studies on 2-oxaspiro[3.4]octane derivatives are still limited, the available data on analogous spiro systems allows for a preliminary assessment of their potential. For instance, certain spiro-pyrrolopyridazine derivatives have shown significant cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range.[2] One particular compound, SPP10, exhibited an IC50 of 2.31 µM against MCF-7 cells and demonstrated selective cytotoxicity towards cancer cells over non-tumorigenic cells.[2]
Table 1: Comparative Anticancer Activity of Spirocyclic Derivatives
Note: The table presents a selection of data from various studies to illustrate the potential of spiro compounds. Direct comparison requires studies conducted under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
96-well plates
Cancer cell lines
Complete culture medium
MTT solution (5 mg/mL in PBS)
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
Test compounds (2-oxaspiro[3.4]octane derivatives and reference drugs)
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 7,500 cells/well in 100 µL of complete culture medium and incubate overnight.[6]
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO) and a blank (medium only).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[7]
Solubilization: Carefully remove the MTT solution and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Exploring a New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spirocyclic compounds have shown considerable promise in this area. For instance, derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent antitubercular leads, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.[8]
While specific data for 2-oxaspiro[3.4]octane derivatives is still emerging, the structural similarities to other bioactive spirocycles suggest their potential as a new class of antimicrobial agents.
Table 2: Antimicrobial Activity of Spirocyclic Derivatives
Note: The table illustrates the potential of spiro compounds. Direct comparisons require standardized testing.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
96-well microtiter plates
Bacterial strains
Mueller-Hinton broth (MHB)
Test compounds (2-oxaspiro[3.4]octane derivatives and reference antibiotics)
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compounds and a reference antibiotic in MHB directly in the wells of a 96-well plate.
Inoculate Plates: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Synthesis of 2-Oxaspiro[3.4]octane Derivatives
The synthesis of the 2-oxaspiro[3.4]octane core can be achieved through various synthetic routes. One common strategy involves the annulation of a cyclopentane ring onto a pre-existing four-membered oxetane ring, or vice versa. Another approach utilizes a [3+2] cycloaddition reaction to construct the spirocyclic system.[7] A ring-closing metathesis (RCM) strategy has also been employed for the synthesis of spirooxetane compounds with a tetrahydrofuran core, which can be adapted for the synthesis of 2-oxaspiro[3.4]octane derivatives. These synthetic strategies often employ readily available starting materials and conventional chemical transformations, allowing for the efficient production of a diverse library of derivatives for biological screening.
Conclusion and Future Directions
The 2-oxaspiro[3.4]octane scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The existing data on related spirocyclic compounds strongly suggests that derivatives of this core are likely to exhibit potent anticancer and antimicrobial activities. This guide provides a framework for the comparative evaluation of these compounds, including detailed experimental protocols to ensure scientific rigor and reproducibility.
Future research should focus on the synthesis and biological evaluation of a diverse library of 2-oxaspiro[3.4]octane derivatives. Direct comparative studies against established drugs and other relevant heterocyclic compounds are crucial to fully elucidate their therapeutic potential. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and pathways modulated by these compounds, which will be instrumental in their optimization and clinical development. The exploration of this unique chemical space is a promising avenue for the discovery of next-generation therapies for cancer and infectious diseases.
References
Al-Harthy, T., Kandil, S., & El-Sayed, M. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals, 16(7), 1011. [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
Singh, P., & Kaur, M. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
Kulakov, O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(16), 4158–4161. [Link]
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-34. [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Bulletin of the Korean Chemical Society, 33(10), 3391-3396. [Link]
Kwiecień, H., & Girek, T. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5678. [Link]
Govori, S., et al. (2011). Antibacterial activity of some coumarine derivatives. Der Pharma Chemica, 3(6), 515-520. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Al-Abdullah, E. S., et al. (2012). Anticancer activity of novel indenopyridine derivatives. Molecules, 17(7), 7583–7598. [Link]
Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24653–24669. [Link]
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
Bouyahya, A., et al. (2017). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research, 37(10), 5527–5534. [Link]
El-Adl, K., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(13), 5131. [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. [Link]
Al-Warhi, T., et al. (2023). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 28(13), 5178. [Link]
Comprehensive Guide: Purity Analysis of 2-oxaspiro[3.4]octan-6-one by GC-MS
This guide outlines the purity analysis of 2-oxaspiro[3.4]octan-6-one (CAS: 1557247-11-6), a critical spirocyclic building block in modern drug discovery. Executive Summary & Method Selection 2-oxaspiro[3.4]octan-6-one r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the purity analysis of 2-oxaspiro[3.4]octan-6-one (CAS: 1557247-11-6), a critical spirocyclic building block in modern drug discovery.
Executive Summary & Method Selection
2-oxaspiro[3.4]octan-6-one represents a class of spirocyclic oxetanes used as bioisosteres for gem-dimethyl groups or carbonyls to modulate lipophilicity and metabolic stability. However, the high ring strain of the oxetane moiety (~26 kcal/mol) combined with the polarity of the ketone presents a unique analytical challenge.
While High-Performance Liquid Chromatography (HPLC) is often the default for polar molecules, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently superior for this specific building block due to:
Lack of UV Chromophore: The molecule lacks a strong UV chromophore (only a weak carbonyl
transition), making HPLC-UV purity estimation unreliable without derivatization.
Volatility: Its low molecular weight (126.15 Da) and compact structure make it highly amenable to volatilization.
Impurity Identification: GC-MS EI (Electron Ionization) provides structural fingerprints for synthetic impurities (e.g., ring-opened byproducts) that LC-MS (ESI) might miss due to poor ionization.
Method Performance Comparison
The following table compares GC-MS against alternative methodologies for this specific analyte.
Feature
GC-MS (Recommended)
HPLC-UV (210 nm)
qNMR (H)
Purity Basis
% Area (TIC)
% Area (UV Absorbance)
Weight/Weight %
Sensitivity
High (pg range)
Low (due to weak chromophore)
Low (mg required)
Specificity
High (Mass Spectrum)
Low (Retention time only)
Absolute
Risk Factor
Thermal degradation (Ring opening)
Solvent incompatibility (Acidic modifiers)
Solvent peaks overlap
Throughput
High (<15 min run)
Medium (15-30 min)
Low
Critical Analytical Challenges
Before initiating analysis, researchers must address the Thermal-Acidic Liability of the oxetane ring.
Thermal Risk: Oxetanes can undergo thermal ring-opening at temperatures >250°C.
Catalytic Risk: Acidic silanol groups on glass liners or column stationary phases can catalyze the isomerization of the spiro-oxetane into an allylic alcohol or diene.
Mitigation Strategy: Use Deactivated Liners (ultra-inert wool) and a low-bleed, non-polar column (5% phenyl) to minimize analyte-surface interaction.
Decision Workflow
The following diagram illustrates the logical flow for selecting the correct sample preparation and instrument parameters.
Experimental Protocol (GC-MS)[1]
This protocol is designed to validate the purity of 2-oxaspiro[3.4]octan-6-one while preventing thermal artifacts.
Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol (risk of ring opening).
Concentration: 1.0 mg/mL.
Filtration: 0.22 µm PTFE syringe filter (if solids are present).
Instrument Parameters (Agilent 7890/5977 or equivalent)
Parameter
Setting
Rationale
Inlet
Split / Splitless
Split Mode (50:1) is crucial to prevent column overload and minimize residence time in the hot injector.
Inlet Temp
200°C - 220°C
Kept lower than standard (250°C) to prevent thermal ring opening of the oxetane.
Liner
Ultra Inert with Wool
Deactivated wool traps non-volatiles and prevents acid-catalyzed decomposition.
Column
DB-5ms or Rtx-5ms
(30 m × 0.25 mm × 0.25 µm). 5% Phenyl phase is inert and separates based on boiling point.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow.
Oven Program
50°C (hold 1 min) 10°C/min 250°C (hold 3 min)
Slow ramp ensures separation of potential isomeric impurities.
Transfer Line
250°C
Ion Source
EI (70 eV), 230°C
Standard ionization.
Scan Range
35 - 350 amu
Captures low mass fragments typical of small rings.
Data Interpretation & Mass Spectrum Analysis
The mass spectrum of 2-oxaspiro[3.4]octan-6-one (MW 126) is distinct.
Molecular Ion (
): m/z 126 (Usually distinct, though may be weak).
Base Peak: Often m/z 96 or 68.
m/z 96 (
): Loss of formaldehyde () is the signature fragmentation of oxetane rings.
m/z 55/67: Cyclopentanone ring fragments.
Impurity Markers:
m/z 144/160: Check for unreacted precursors if synthesis involved spiro-cyclization.
Broad Tailing: Indicates thermal degradation in the inlet. If observed, lower inlet temp to 180°C.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, perform the following system suitability tests:
Blank Injection: Inject pure DCM. Ensure no ghost peaks exist at the analyte retention time.
Sensitivity Check (S/N): A 1 µg/mL injection should yield a Signal-to-Noise ratio > 10:1.
Peak Symmetry: The tailing factor (
) must be . Higher tailing suggests activity in the liner (replace liner) or column aging.
Wuitschik, G., et al. (2008).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."
PubChem Compound Summary. "2-oxaspiro[3.4]octan-6-one." National Center for Biotechnology Information.
Technical Guide: Safe Disposal of 2-Oxaspiro[3.4]octan-6-one
Executive Summary & Chemical Profile This guide provides an autonomous, field-validated protocol for the disposal of 2-Oxaspiro[3.4]octan-6-one . While often treated as a generic organic intermediate, this compound posse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of 2-Oxaspiro[3.4]octan-6-one . While often treated as a generic organic intermediate, this compound possesses specific structural features—namely the strained oxetane ring fused in a spirocyclic arrangement—that dictate specific segregation protocols to prevent unintended exothermic events in waste streams.
Standard operating procedures (SOPs) often categorize this molecule simply as a "ketone." This is an oversimplification that introduces risk. As a Senior Application Scientist, I urge you to consider the oxetane moiety (a four-membered cyclic ether) as the critical control point.
Acid Sensitivity (The Hidden Risk): The oxetane ring is highly strained (~106 kJ/mol). In the presence of strong Lewis or Brønsted acids, it is susceptible to rapid, exothermic ring-opening polymerization or hydrolysis.
Operational Consequence:NEVER commingle 2-Oxaspiro[3.4]octan-6-one waste with acidic waste streams (e.g., waste generated from acid-catalyzed deprotections or nitrations).
Peroxide Potential: Like all ethers, oxetanes can theoretically form peroxides upon prolonged exposure to air, although the risk is generally lower than with open-chain ethers (e.g., diethyl ether).
Operational Consequence: If the container is old (>12 months) or shows crystal formation, test for peroxides before disposal.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system . Each step includes a "Check" to ensure the safety barrier is intact before proceeding.
Phase 1: Assessment & Pre-treatment
Goal: Determine the physical state and chemical stability.
Visual Inspection: Check for crystallization (peroxide risk) or phase separation.
pH Validation (Crucial): If the waste is a mixture, verify the pH is neutral (pH 6-8).
Why? To prevent acid-catalyzed ring opening of the oxetane.
Action: If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste container.
Phase 2: Segregation & Packaging
Goal: Isolate the hazard.
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.
Avoid: Metal cans if the waste has any potential moisture content (corrosion risk).
Dilution (Optional but Recommended): If disposing of pure neat material (>50g), dilute with a compatible non-hazardous solvent (e.g., Acetone or Ethanol) to reduce the energy density and potential for localized hotspots during incineration.
Specific Note: Add "Contains Cyclic Ether - Acid Sensitive" to the notes section of the waste tag.
Workflow Visualization
The following diagram illustrates the decision logic for disposing of 2-Oxaspiro[3.4]octan-6-one. It enforces the "Acid Check" loop, which is the most common failure point in handling strained ethers.
Caption: Operational logic flow for 2-Oxaspiro[3.4]octan-6-one disposal, highlighting the critical pH checkpoint to prevent oxetane ring instability.
Emergency Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately:
Scenario
Immediate Action
Technical Rationale
Spill (Benchtop)
Cover with vermiculite or activated carbon . Do not use paper towels (flammability risk).
Inert absorbents prevent volatilization and reduce flammability.
Skin Contact
Wash with soap and water for 15 minutes. Do not use organic solvents to clean skin.
Solvents may increase the permeation of the spiro-ketone through the dermal barrier.
Eye Contact
Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[4][5][6]
The ketone moiety is a severe eye irritant; immediate dilution is critical to prevent corneal damage.
References
The following authoritative sources provide the grounding for the chemical hygiene and disposal classifications used in this guide.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.